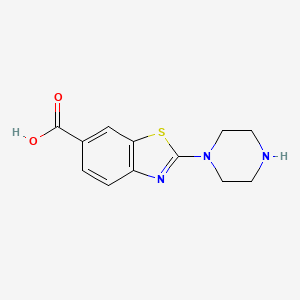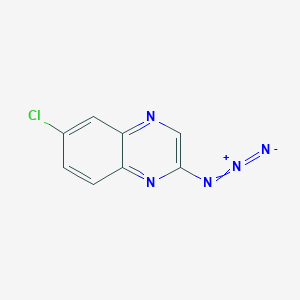
2-Azido-6-chloroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-6-chloroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both azido and chloro groups in this compound makes it a versatile compound with unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-6-chloroquinoxaline typically involves the introduction of the azido group into a quinoxaline derivative. One common method is the nucleophilic substitution reaction where a chloroquinoxaline is treated with sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction is usually carried out at elevated temperatures to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of less hazardous solvents and reagents, are also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 2-Azido-6-chloroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN), elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Nucleophilic Substitution: Various azido derivatives.
Reduction: Aminoquinoxalines.
Cycloaddition: Triazole derivatives.
科学研究应用
2-Azido-6-chloroquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its azido group allows for further functionalization through click chemistry.
Biology: Investigated for its potential as a bioorthogonal reagent for labeling and tracking biomolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-Azido-6-chloroquinoxaline involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, allowing it to label and track specific biomolecules without interfering with biological processes. In medicinal applications, the compound may inhibit specific enzymes or pathways, leading to its antimicrobial or anticancer effects .
相似化合物的比较
2-Azidoquinoxaline: Lacks the chloro group, making it less reactive in certain substitution reactions.
6-Chloroquinoxaline: Lacks the azido group, limiting its use in bioorthogonal chemistry.
2-Azido-3-chloroquinoxaline: Similar structure but with the chloro group in a different position, leading to different reactivity and applications
Uniqueness: 2-Azido-6-chloroquinoxaline is unique due to the presence of both azido and chloro groups, which provide a combination of reactivity and versatility not found in other similar compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
属性
分子式 |
C8H4ClN5 |
|---|---|
分子量 |
205.60 g/mol |
IUPAC 名称 |
2-azido-6-chloroquinoxaline |
InChI |
InChI=1S/C8H4ClN5/c9-5-1-2-6-7(3-5)11-4-8(12-6)13-14-10/h1-4H |
InChI 键 |
UCIBGURBITZDGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13498930.png)
![3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13498932.png)
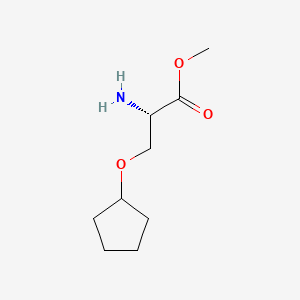
![(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13498942.png)
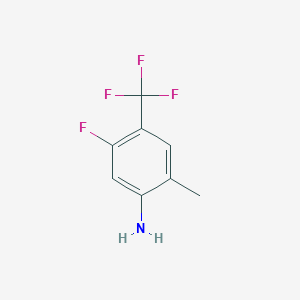
![3-(6-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13498945.png)
![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13498950.png)
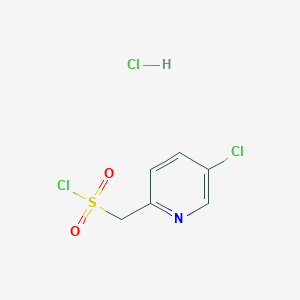
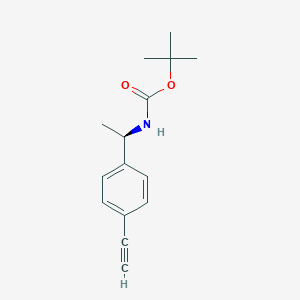
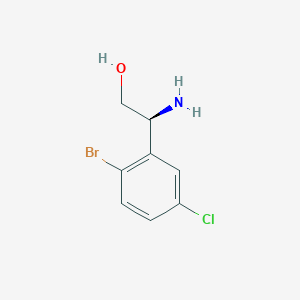
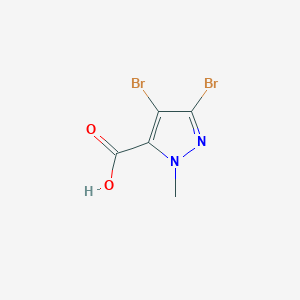
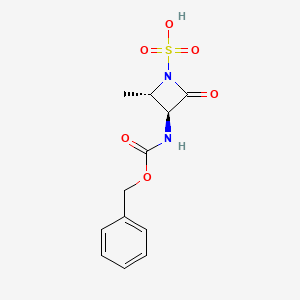
![2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one](/img/structure/B13499003.png)
